molecular formula C22H20N6O B611766 VU0529331

VU0529331

Katalognummer: B611766
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: KKICJSSCAYMJOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VU0529331 ist ein synthetischer, kleinmolekularer Aktivator von homomeren G-Protein-gesteuerten, nach innen gerichteten Kaliumkanälen. Diese Kanäle sind wichtige Regulatoren der zellulären Erregbarkeit im gesamten Körper. This compound zielt speziell auf nicht-GIRK1-haltige G-Protein-gesteuerte, nach innen gerichtete Kaliumkanäle ab, was es zu einem wertvollen Werkzeug für die Untersuchung dieser Kanäle in verschiedenen biologischen Kontexten macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und ihre anschließenden Reaktionen zur Bildung der endgültigen Verbindung. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind in der Regel geschützte Informationen, die von den Forschern oder Unternehmen gehalten werden, die die Verbindung entwickelt haben. allgemeine synthetische Methoden für ähnliche Verbindungen beinhalten die Verwendung verschiedener organischer Reaktionen wie nukleophiler Substitution, Kondensation und Cyclisierungsreaktionen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound würden wahrscheinlich die Skalierung der Labor-Synthesemethoden beinhalten, wobei gleichzeitig die Reinheit und Konsistenz des Endprodukts gewährleistet werden. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung hochwertiger Reagenzien und der Einsatz von Reinigungstechniken wie Umkristallisation und Chromatographie .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VU0529331 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies that developed the compound. general synthetic methods for similar compounds involve the use of various organic reactions such as nucleophilic substitution, condensation, and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring the purity and consistency of the final product. This would include optimizing reaction conditions, using high-quality reagents, and employing purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

VU0529331 unterliegt hauptsächlich Reaktionen, die für organische Verbindungen typisch sind, die aromatische Ringe und Heterocyclen enthalten. Zu diesen Reaktionen gehören:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei den Reaktionen von this compound sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dimethylsulfoxid und Katalysatoren, um die Reaktionen zu erleichtern .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Oxidationsreaktionen können beispielsweise zu oxidierten Derivaten der Verbindung führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

    Chemie: Wird als Werkzeug verwendet, um die Eigenschaften und Funktionen von G-Protein-gesteuerten, nach innen gerichteten Kaliumkanälen zu untersuchen.

    Biologie: Hilft beim Verständnis der Rolle dieser Kanäle bei der zellulären Erregbarkeit und Signaltransduktion.

    Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen, die mit abnormaler Kaliumkanalaktivität zusammenhängen, wie z. B. Epilepsie und Herzrhythmusstörungen.

    Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf Kaliumkanäle abzielen .

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Aktivierung von nicht-GIRK1-haltigen G-Protein-gesteuerten, nach innen gerichteten Kaliumkanälen. Diese Kanäle bestehen aus verschiedenen Untereinheiten, und this compound zielt speziell auf Kanäle ab, die die GIRK1-Untereinheit nicht enthalten. Die Aktivierung dieser Kanäle führt zu einer Erhöhung des Kaliumionenflusses, was wiederum die zelluläre Erregbarkeit und Signaltransduktionswege reguliert .

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

  • Addiction Studies : VU0529331 is being explored for its role in addiction-related behaviors by modulating GIRK channel activity, which is crucial for understanding the neurobiological underpinnings of addiction .
  • Psychiatric Disorders : The compound's effects on neuronal excitability make it a candidate for studying depression and anxiety, potentially leading to new therapeutic strategies that target GIRK channels directly.

Pharmacological Investigations

  • Channel Selectivity : this compound's selectivity for GIRK2 and GIRK4 allows researchers to dissect the functional roles of these channels in various cellular contexts, providing insights into their contributions to neuronal signaling .
  • Comparative Studies : By comparing the efficacy of this compound with other known GIRK activators like VU0466551, researchers can better understand the pharmacological profiles of these compounds and their potential clinical applications .

Case Study 1: Activation Profile

In a study assessing the activation profile of this compound on various potassium channels, it was found that while it effectively activates homomeric GIRK2 and GIRK4 channels, it does not significantly affect other potassium channel types such as K ir2.1 or K ir4.1. This specificity is essential for developing targeted therapies without off-target effects .

Case Study 2: Behavioral Impact

Research involving animal models has indicated that modulation of GIRK channels by compounds like this compound can influence behaviors associated with addiction. This highlights the compound's potential as a therapeutic agent in managing substance use disorders by normalizing altered neuronal activity patterns associated with addiction .

Data Summary Table

Application Area Description Key Findings
Neuroscience ResearchInvestigating the role of GIRK channels in addiction and psychiatric disordersThis compound modulates neuronal excitability linked to addiction behaviors
Pharmacological InvestigationsAssessing selectivity and efficacy of this compound compared to other GIRK channel activatorsDemonstrates selective activation of GIRK2 and GIRK4 with minimal off-target effects
Behavioral ImpactEvaluating effects on addiction-related behaviors in animal modelsModulation can restore normal neuronal activity patterns related to substance use

Wirkmechanismus

VU0529331 exerts its effects by selectively activating non-GIRK1-containing G protein-gated, inwardly-rectifying, potassium channels. These channels are composed of various subunits, and this compound specifically targets channels that do not contain the GIRK1 subunit. The activation of these channels leads to an increase in potassium ion flux, which in turn regulates cellular excitability and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

This compound ist einzigartig in seiner Selektivität für nicht-GIRK1-haltige G-Protein-gesteuerte, nach innen gerichtete Kaliumkanäle. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Kanäle in verschiedenen biologischen Prozessen und für die Entwicklung gezielter therapeutischer Wirkstoffe .

Biologische Aktivität

VU0529331 is a synthetic small molecule that has garnered attention due to its selective activation of certain G protein-coupled inwardly rectifying potassium (GIRK) channels. This article delves into the biological activity of this compound, detailing its mechanisms, effects on various GIRK channel subtypes, and implications for potential therapeutic applications.

Overview of GIRK Channels

GIRK channels are integral to regulating neuronal excitability and play significant roles in various physiological processes, including neurotransmission and cardiac function. These channels are typically composed of different subunits (GIRK1 to GIRK4), forming heterotetrameric or homotetrameric complexes. This compound specifically targets non-GIRK1-containing channels, primarily GIRK2 and GIRK4.

The primary mechanism through which this compound exerts its effects is by enhancing the activity of GIRK channels. Research indicates that this compound activates homomeric GIRK2 and GIRK4 channels expressed in HEK293 cells, with EC50 values of approximately 5.1 µM for GIRK2 and 22.3 µM for GIRK4 . The compound's action is contingent upon the expression of these specific GIRK subunits, as it does not induce Tl+ influx in untransfected HEK293 cells .

Table 1: Activation Potency of this compound on GIRK Channels

Channel TypeEC50 (µM)Activity Observed
GIRK25.1Strong activation
GIRK422.3Moderate activation
GIRK1Not applicableNo activity observed

Selectivity and Specificity

This compound demonstrates a selective profile, activating only specific GIRK channels while being inactive on others such as K_ir2.1 and K_ir4.1 . This selectivity is crucial for minimizing off-target effects, making it a promising candidate for therapeutic applications targeting disorders linked to aberrant GIRK channel activity.

Hyperaldosteronism Treatment

A study highlighted the potential application of this compound in treating hyperaldosteronism, particularly focusing on its ability to enhance currents in mutated GIRK4 channels associated with familial hyperaldosteronism type III. The compound showed efficacy in activating the homotetrameric GIRK4 G247R channel, suggesting a therapeutic avenue for patients with this condition .

Behavioral Assays

In behavioral studies assessing the impact of GIRK channel modulation on neurological conditions, compounds like this compound have been shown to influence seizure activity and anxiety-related behaviors. For instance, comparisons with other channel activators indicated that this compound could improve outcomes in models of epilepsy .

Future Directions

The ongoing research into this compound aims to elucidate its pharmacological profile further and explore its potential in treating neurological disorders linked to dysfunctional GIRK channel activity. Future studies will focus on:

  • Site-Directed Mutagenesis : To identify amino acids critical for this compound binding.
  • In Vivo Models : To assess the compound's efficacy in real-world biological systems and its potential side effects.
  • Therapeutic Applications : Investigating the use of this compound in conditions such as epilepsy, anxiety disorders, and alcohol use disorders.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of VU0529331, and how can researchers validate them experimentally?

To identify and validate molecular targets, researchers should employ a combination of radioligand binding assays (to measure affinity and selectivity) and knockout/knockdown models (to confirm functional relevance). For example, competitive binding studies using isolated receptors or enzymes can quantify inhibition constants (Kᵢ), while CRISPR-Cas9-mediated gene silencing in cellular models can assess phenotypic changes post-VU0529331 treatment . Additionally, dose-response curves and Schild regression analysis are critical for distinguishing competitive vs. non-competitive antagonism .

Q. What in vitro models are most appropriate for initial efficacy testing of this compound?

Standardized cell-based assays (e.g., HEK293 cells expressing target receptors) are recommended for initial screening. Metrics such as EC₅₀/IC₅₀ values and maximal efficacy (% Emax) should be calculated using nonlinear regression models. For neuropharmacological studies, primary neuronal cultures or brain slice preparations may better replicate physiological conditions. Ensure assays include positive/negative controls and account for solvent effects (e.g., DMSO cytotoxicity) .

Q. How should researchers design dose-ranging studies for this compound in preclinical models?

Adopt a logarithmic dosing scheme (e.g., 0.1, 1, 10 mg/kg) to capture the full dose-response relationship. Include at least n=6 animals per group to ensure statistical power (α=0.05, β=0.2). Use ANOVA with post-hoc Tukey tests for inter-group comparisons. Predefine exclusion criteria (e.g., outliers beyond ±2 SD) to minimize bias .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Contradictions often arise from differences in bioavailability , metabolic stability , or tissue penetration . To address this:

  • Perform pharmacokinetic profiling (e.g., plasma half-life, AUC, Cmax) to assess systemic exposure.
  • Use ex vivo assays (e.g., receptor occupancy in target tissues) to correlate drug levels with effect magnitude.
  • Evaluate metabolite activity via LC-MS/MS and in vitro metabolite screening .

Q. What computational strategies are effective in predicting off-target effects of this compound?

Leverage molecular docking simulations (e.g., AutoDock Vina) to screen against databases like ChEMBL or PubChem. Combine this with machine learning models trained on toxicity datasets (e.g., Tox21) to prioritize high-risk off-targets. Validate predictions using selectivity panels spanning GPCRs, ion channels, and kinases .

Q. How can researchers optimize this compound’s pharmacokinetic profile while maintaining target engagement?

Use structure-activity relationship (SAR) studies to modify pharmacophores affecting metabolic stability (e.g., CYP450 susceptibility). Introduce prodrug strategies or nanoparticle formulations to enhance solubility and bioavailability. Validate improvements using in situ perfusion models (e.g., intestinal permeability assays) and microsomal stability tests .

Q. What statistical methods are recommended for analyzing high-throughput screening data involving this compound?

Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors in large datasets. Use principal component analysis (PCA) to identify confounding variables (e.g., batch effects). For dose-response synergy studies, Chou-Talalay combination index (CI) models are preferred .

Q. How should ethical considerations shape in vivo studies of this compound’s long-term toxicity?

Adhere to ARRIVE 2.0 guidelines for preclinical reporting. Implement humane endpoints (e.g., weight loss >20%, severe lethargy) and prioritize non-invasive monitoring (e.g., bioluminescence imaging). Submit protocols to institutional IACUC/IBC committees for approval, ensuring compliance with the 3Rs (Replacement, Reduction, Refinement) .

Q. Methodological Guidance for Data Contradictions

  • Comparative meta-analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity (I² statistic). Tools like RevMan or R’s metafor package are suitable .
  • Sensitivity analysis : Exclude outlier datasets iteratively to assess robustness of conclusions .

Eigenschaften

IUPAC Name

[2-(3,4-dimethylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-15-5-6-17(11-16(15)2)28-21(26-9-3-4-10-26)18-13-27(14-20(18)25-28)22(29)19-12-23-7-8-24-19/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKICJSSCAYMJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C4=NC=CN=C4)N5C=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.